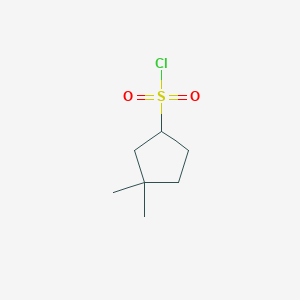

3,3-Dimethylcyclopentane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

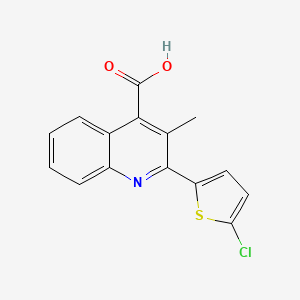

3,3-Dimethylcyclopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO2S and a molecular weight of 196.7 . It is used in various scientific studies due to its unique structure and properties, making it an ideal candidate for synthesizing complex organic molecules, facilitating drug discovery, and materials research.

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This method is simple, environmentally friendly, and worker-friendly. It uses readily accessible reagents, offers safe operations, and easy purification without chromatography .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13ClO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.科学的研究の応用

Synthesis Applications

- Hexahydroquinoline Synthesis : Utilized as a catalyst in the preparation of hexahydroquinolines through one-pot multi-component condensation, demonstrating its role in facilitating efficient, homogeneous, and reusable catalysis in solvent-free conditions (Khazaei et al., 2013).

- Synthesis of Tetrahydrobenzo[a]-xanthenes : Employed as a catalyst for solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthenes, showcasing its effectiveness in multi-component condensation processes (Moosavi‐Zare et al., 2013).

Organic Chemistry

- Cyclopentenone Synthesis : Demonstrates its use in promoting both inter- and intramolecular cyclopentenone formation from alkenes and alkyne complexes, altering regio- and stereoselectivity under various conditions (Chung et al., 1993).

Analytical Chemistry

- Amino Acid Analysis : A reagent such as dabsyl chloride, which is structurally related to 3,3-dimethylcyclopentane-1-sulfonyl chloride, is utilized for amino acid analysis in different types of teas, indicating its relevance in food and nutritional science (Syu et al., 2008).

Materials Science

- Free Radical Source : Sulfonyl chlorides, a group including this compound, are identified as a novel source of free radicals. This application is crucial in the study of materials and polymers (Seleznev et al., 2021).

作用機序

Mode of Action

As a sulfonyl chloride, 3,3-Dimethylcyclopentane-1-sulfonyl chloride is expected to be highly reactive. It can act as an electrophile, reacting with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of its use. In general, sulfonyl chlorides are used in organic synthesis to introduce the sulfonyl group into a molecule, which can affect the molecule’s reactivity, stability, and other properties .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a small, lipophilic molecule, it might be expected to have good absorption and distribution. Its reactivity could lead to rapid metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound would depend on the specific context of its use. In general, the introduction of a sulfonyl group can significantly alter a molecule’s properties, potentially leading to changes in its biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of nucleophiles, the pH of the environment, and the temperature .

特性

IUPAC Name |

3,3-dimethylcyclopentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURUHBLFCAQHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)

![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)